2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-2-11-6-3-4-7-12(11)18-14(22)10-24-16-20-19-15(21(16)17)13-8-5-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGCVKLVROIMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and thiophene carboxylic acid.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 2-ethylphenyl acetic acid to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and triazole moieties.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Antitumor Properties
Recent studies have highlighted the efficacy of triazole derivatives in inhibiting cancer cell proliferation. Specifically, compounds containing the triazole scaffold have demonstrated significant activity against various cancer lines. For instance, certain derivatives have shown GI50 values comparable to established chemotherapeutics like Doxorubicin, indicating strong antiproliferative effects .
Key Findings:
- GI50 Values: The compound's derivatives exhibited GI50 values ranging from 1.20 to 1.80 µM against multiple cancer cell lines, suggesting robust antitumor activity .
- Mechanism of Action: The mechanism involves the inhibition of growth factor receptor tyrosine kinases, particularly targeting the epidermal growth factor receptor (EGFR), thereby blocking pathways that lead to tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the anticancer efficacy of triazole derivatives. Modifications in substituents at specific positions on the triazole ring significantly influence biological activity .
Table: Structure-Activity Relationship Insights
| Compound | Substituent | Activity Level |
|---|---|---|
| Compound A | Allyl Group | High (GI50 ~ 1.20 µM) |
| Compound B | Ethyl Group | Moderate (GI50 ~ 1.50 µM) |
| Compound C | Phenyl Group | Low (GI50 ~ 1.80 µM) |
Stress-Protective Properties
Recent research has investigated the neuroprotective effects of sodium salts derived from triazole compounds, particularly focusing on their ability to mitigate stress-induced behavioral changes in animal models .
Study Overview:
- Methodology: Behavioral tests such as "Open Field" and "Morris Water Labyrinth" were employed to assess the impact of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate on stress responses in rats.
- Results: The compound demonstrated significant stress-protective properties by modulating physiological parameters and antioxidant activity levels in serum and liver homogenates .
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been explored, with findings indicating that specific modifications can enhance their ability to scavenge free radicals and reduce oxidative stress markers .
Table: Antioxidant Activity Assessment
| Compound | EC50 (mM) | Mechanism |
|---|---|---|
| Compound D | 0.565 | Lipid peroxidation inhibition |
| Compound E | 0.708 | Free radical scavenging |
Future Directions and Therapeutic Potential
The diverse applications of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide indicate its potential as a multi-target therapeutic agent in treating various diseases beyond cancer, including neurodegenerative disorders due to its neuroprotective and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Aromatic Ring Variations : Replacing the thiophene in the target compound with pyridine (as in VUAA1 and OLC15) alters electronic properties and receptor specificity. Pyridine-containing analogues exhibit insect olfactory receptor (Orco) modulation, suggesting the target compound’s thiophene may reduce Orco affinity but enhance selectivity for other targets .
Triazole Derivatives with Heterocyclic Moieties
Key Observations :
- Thiophene vs. Benzothiazole-containing analogues (e.g., ) exhibit higher molecular weight, which may limit bioavailability.
- Antifungal Activity : Thiophene-methyl triazole derivatives (e.g., ) show antifungal properties, suggesting the target compound’s thiophene could confer similar activity if tested.
Physicochemical and Spectral Comparisons
- Melting Points : Triazole derivatives with bulkier substituents (e.g., benzodioxol-5-ylmethyl in ) exhibit higher melting points (148°C) compared to furan or allyl-substituted analogues (96–127°C), indicating stronger intermolecular forces .
- Spectral Data : The target compound’s NMR and MS data would likely align with reported triazole-thioacetamide analogues, with characteristic peaks for the thiophene (δ 6.8–7.5 ppm in ¹H-NMR) and acetamide carbonyl (δ 165–170 ppm in ¹³C-NMR) .
Biological Activity
The compound 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide is a member of the triazole family, which is known for its diverse biological activities. Triazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antioxidant agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This indicates that the compound contains a triazole ring, an acetamide group, and a thiophenyl moiety. The presence of these functional groups is crucial for its biological activity.
Triazole Derivatives : The triazole ring is known to interact with various biological targets, including enzymes and receptors. The specific interactions can lead to inhibition or modulation of biological pathways associated with diseases such as cancer and infections.
Antioxidant Activity : Preliminary studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The DPPH radical scavenging assay has been commonly used to evaluate this activity. In one study, triazole derivatives demonstrated radical scavenging activity comparable to that of ascorbic acid, suggesting potential protective effects against oxidative stress .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Efficacy : The compound exhibited cytotoxic effects against U-87 cells with an IC50 value significantly lower than that observed for MDA-MB-231 cells . This suggests a selective action towards specific cancer types.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that derivatives similar to the target compound possess activity against a range of pathogens. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
Research into the SAR of triazole compounds has revealed that modifications to the thiophene and acetamide groups can significantly impact biological activity. For instance:
| Modification | Biological Activity Impact |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer potency |
| Alteration in thiophene substituents | Variability in antioxidant capacity |
This relationship emphasizes the importance of molecular structure in determining the efficacy of these compounds.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of triazole derivatives found that those with a thiophenyl group exhibited enhanced cytotoxicity against U-87 cells compared to other substitutions .
- Antioxidant Evaluation : In another investigation using the DPPH assay, several triazole derivatives were tested for their ability to scavenge free radicals. The results indicated that modifications leading to increased hydrogen bond donating capacity significantly improved antioxidant activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH (1:1 molar ratio). Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect yield. For instance, ethanol as a solvent promotes solubility of intermediates, while KOH facilitates deprotonation of the thiol group for nucleophilic attack . Optimization studies suggest reflux durations of 1–3 hours and recrystallization in ethanol yield >70% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), triazole (δ 8.2–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) moieties.
- FT-IR : Confirm S-H bond disappearance (absence of ~2550 cm⁻¹) post-reaction and presence of C=O (1680–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Despite limited direct data, analogous triazole-thioacetamides require:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How does thione-thiol tautomerism in the triazole ring affect the compound’s reactivity and biological activity?
- Methodological Answer : The 1,2,4-triazole-3-thione moiety exhibits tautomerism between thione (C=S) and thiol (S-H) forms, influencing hydrogen-bonding capacity and electrophilicity. Spectroscopic studies (e.g., UV-Vis and ¹H NMR) in DMSO-d₆ reveal dominant thione tautomers at room temperature, which may enhance interactions with biological targets like enzymes or receptors. Computational modeling (DFT) can predict tautomeric stability and guide derivatization for improved pharmacokinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To address this:
- Standardize assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent solvent controls (DMSO ≤0.1%).
- Dose-response curves : Generate IC₅₀ values across multiple replicates.
- Meta-analysis : Compare data from peer-reviewed studies (e.g., Safonov, 2020; Hotsulia et al., 2019) to identify trends in antimicrobial or anticancer efficacy .
Q. How can computational methods predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
- Methodological Answer : Use tools like SwissADME or pkCSM:
- Lipophilicity : Calculate LogP (e.g., XLogP3 ~3.2) to predict membrane permeability.
- Metabolic sites : Identify cytochrome P450 oxidation sites on the thiophene and triazole rings.
- Toxicity : Screen for hepatotoxicity (e.g., via ProTox-II) and mutagenicity (Ames test proxies) .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
